molecular formula C18H24N4O3 B12232380 4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-(oxane-4-carbonyl)piperidine

4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-(oxane-4-carbonyl)piperidine

Cat. No.: B12232380
M. Wt: 344.4 g/mol
InChI Key: HMGFGFBMYNPCQO-UHFFFAOYSA-N
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Description

4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-(oxane-4-carbonyl)piperidine is a complex organic compound that features multiple functional groups, including an imidazo[1,2-b]pyridazine moiety, an oxane (tetrahydropyran) ring, and a piperidine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-(oxane-4-carbonyl)piperidine typically involves multiple steps:

    Formation of the Imidazo[1,2-b]pyridazine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the Oxane Ring: This step might involve nucleophilic substitution reactions where the oxane ring is introduced.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through reductive amination or other suitable methods.

    Final Coupling: The final step involves coupling the different fragments under suitable conditions, possibly using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This might include:

    Flow Chemistry: Continuous flow reactors can be used to improve reaction efficiency.

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification: Techniques like crystallization, chromatography, and distillation are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, especially at the piperidine ring.

    Reduction: Reduction reactions can be used to modify the imidazo[1,2-b]pyridazine core.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: KMnO₄, H₂O₂

    Reducing Agents: NaBH₄, LiAlH₄

    Coupling Reagents: EDCI, DCC

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could lead to deoxygenated derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential biological activities.

Biology

    Biological Probes: Utilized in the development of probes for studying biological processes.

Medicine

    Drug Development: Potential use in the development of new therapeutic agents due to its complex structure and potential biological activity.

Industry

    Material Science: May find applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-(oxane-4-carbonyl)piperidine would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-b]pyridazine Derivatives: Compounds with similar core structures but different substituents.

    Piperidine Derivatives: Compounds featuring the piperidine ring with various functional groups.

    Oxane Derivatives: Compounds containing the oxane ring with different substituents.

Uniqueness

The uniqueness of 4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-(oxane-4-carbonyl)piperidine lies in its combination of multiple functional groups, which can confer unique biological activities and chemical reactivity.

Properties

Molecular Formula

C18H24N4O3

Molecular Weight

344.4 g/mol

IUPAC Name

[4-(imidazo[1,2-b]pyridazin-6-yloxymethyl)piperidin-1-yl]-(oxan-4-yl)methanone

InChI

InChI=1S/C18H24N4O3/c23-18(15-5-11-24-12-6-15)21-8-3-14(4-9-21)13-25-17-2-1-16-19-7-10-22(16)20-17/h1-2,7,10,14-15H,3-6,8-9,11-13H2

InChI Key

HMGFGFBMYNPCQO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1COC2=NN3C=CN=C3C=C2)C(=O)C4CCOCC4

Origin of Product

United States

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